3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)picolinamide

Description

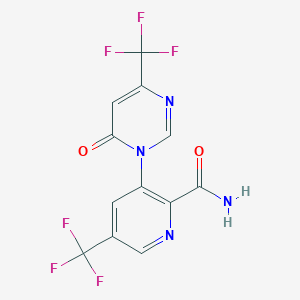

3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)picolinamide is a heterocyclic compound featuring a pyrimidinone core fused with a picolinamide scaffold. Its structure includes two trifluoromethyl (-CF₃) groups, one at the 4-position of the pyrimidinone ring and another at the 5-position of the picolinamide moiety. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by electron-withdrawing substituents like -CF₃, which enhance metabolic stability and binding affinity .

Properties

IUPAC Name |

3-[6-oxo-4-(trifluoromethyl)pyrimidin-1-yl]-5-(trifluoromethyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F6N4O2/c13-11(14,15)5-1-6(9(10(19)24)20-3-5)22-4-21-7(2-8(22)23)12(16,17)18/h1-4H,(H2,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALCMWJDNXIVCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N2C=NC(=CC2=O)C(F)(F)F)C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001121063 | |

| Record name | 2-Pyridinecarboxamide, 3-[6-oxo-4-(trifluoromethyl)-1(6H)-pyrimidinyl]-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001121063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823183-19-2 | |

| Record name | 2-Pyridinecarboxamide, 3-[6-oxo-4-(trifluoromethyl)-1(6H)-pyrimidinyl]-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1823183-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboxamide, 3-[6-oxo-4-(trifluoromethyl)-1(6H)-pyrimidinyl]-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001121063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Pyrimidine Derivative

- Starting Materials : The synthesis begins with appropriate pyrimidine derivatives, such as 4-(trifluoromethyl)pyrimidin-1(6H)-one.

- Activation : The pyrimidine ring is activated for further reactions, often through the introduction of a leaving group.

- Coupling Reaction : The activated pyrimidine derivative is then coupled with a pyridine derivative, such as 5-(trifluoromethyl)picolinic acid or its derivatives, in the presence of a coupling agent.

Synthesis of Pyridine Derivative

- Starting Materials : The pyridine derivative, such as 5-(trifluoromethyl)picolinic acid, is synthesized separately.

- Activation : This involves converting the carboxylic acid group into an amide or another reactive form suitable for coupling.

Coupling and Amide Formation

- Coupling Reaction : The activated pyrimidine and pyridine derivatives are coupled under conditions that facilitate the formation of the desired amide bond.

- Purification : The resulting compound is purified using techniques such as column chromatography to remove impurities.

Detailed Synthesis Steps

Given the complexity of the molecule, the synthesis involves multiple steps, each requiring precise conditions to ensure high yield and purity.

Step-by-Step Synthesis

Synthesis of 4-(Trifluoromethyl)pyrimidin-1(6H)-one :

- This involves the reaction of appropriate starting materials under conditions that introduce the trifluoromethyl group onto the pyrimidine ring.

-

- The pyrimidine derivative is activated by introducing a leaving group, facilitating its coupling with the pyridine derivative.

Synthesis of 5-(Trifluoromethyl)picolinic Acid Derivative :

- This involves the synthesis of the pyridine ring with a trifluoromethyl group at the 5-position, followed by conversion into an amide or reactive form.

-

- The activated pyrimidine and pyridine derivatives are coupled in the presence of a suitable catalyst or coupling agent.

-

- The final compound is purified using techniques such as column chromatography.

Reaction Conditions and Reagents

The synthesis of This compound requires careful control of reaction conditions, including temperature, solvent, and reagents. Common reagents include coupling agents like carbodiimides (e.g., DCC or EDC) for amide formation.

Typical Reaction Conditions

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Activation of Pyrimidine | Leaving group reagents (e.g., chloroformate) | Room temperature, inert atmosphere | High |

| Coupling Reaction | Coupling agents (e.g., DCC), solvents (e.g., DMF) | Room temperature to elevated temperatures, inert atmosphere | Moderate to High |

| Purification | Column chromatography solvents (e.g., EtOAc/Heptane) | Room temperature, atmospheric pressure | High |

Challenges and Considerations

The synthesis of such complex molecules poses several challenges, including the potential for side reactions due to the presence of multiple reactive sites. Careful control of reaction conditions and the use of protecting groups may be necessary to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)picolinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to different derivatives.

Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

- Inhibition of Enzymes: The compound has been studied for its potential to inhibit specific enzymes involved in disease processes. For instance, pyrimidine derivatives have shown promise in inhibiting adenylyl cyclase type 1 (AC1), which is implicated in chronic pain sensitization . The design of analogues based on this scaffold has led to the identification of potent inhibitors that exhibit selectivity against other isoforms.

- Anticancer Activity: Compounds with similar structures have been reported to exhibit anticancer properties. Research indicates that trifluoromethylated pyrimidines can induce apoptosis in cancer cells, making them candidates for further investigation as anticancer agents .

-

Biological Activity

- Immunomodulation: The compound's ability to modulate immune responses has been explored. In studies involving mouse splenocytes, derivatives of pyrimidine compounds have demonstrated the capability to enhance immune cell activity, suggesting potential applications in immunotherapy .

- Neuropharmacology: Given the role of AC1 in neuronal signaling pathways, the compound may be relevant in developing treatments for neurological disorders. Its selective inhibition could lead to advancements in managing conditions like chronic pain and anxiety disorders .

Synthesis and Case Studies

The synthesis of 3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)picolinamide typically involves multi-step reactions that include cyclization and functionalization of pyrimidine derivatives.

Synthesis Pathway Overview

- Starting Materials: The synthesis often begins with readily available pyrimidine derivatives.

- Key Reactions:

- Cyclization reactions under various conditions (e.g., microwave irradiation) to enhance yield and reduce reaction time.

- Functionalization through nucleophilic substitutions or electrophilic aromatic substitutions, particularly focusing on introducing trifluoromethyl groups.

Case Study: Inhibition of Adenylyl Cyclase

A notable study investigated the structure-activity relationship (SAR) of a series of pyrimidinone analogues related to this compound. The findings highlighted that specific modifications led to compounds with submicromolar potency against AC1 while maintaining selectivity over other isoforms. This research underscores the potential for developing targeted therapies for chronic pain management .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| Methyl 2-(4-nitrophenoxy)acetate | Contains nitrophenyl moiety | Lacks trifluoromethyl and pyrimidine ring |

| Trifluoromethyl pyrimidine derivatives | Contains trifluoromethyl and pyrimidine | Does not include phenoxy or ester functionalities |

| Nitro-pyrimidine derivatives | Contains both nitro and pyrimidine | Absence of phenoxy and acetate groups |

This table illustrates that the unique combination of functional groups in this compound differentiates it from other related compounds, enhancing its potential utility in various applications.

Mechanism of Action

The mechanism of action of 3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)picolinamide involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and modifications of the compound.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Key Differences and Implications

Trifluoromethyl (-CF₃) vs. Phosphate Groups :

- The target compound’s dual -CF₃ groups confer high lipophilicity, favoring blood-brain barrier penetration or membrane-bound target engagement. In contrast, phosphate-containing analogs (e.g., sodium phosphate derivative ) are designed as prodrugs to enhance aqueous solubility and systemic absorption.

The difluoromethyl (-CF₂H) and chloro-cyano analogs exhibit stronger electron-withdrawing effects, which may enhance reactivity in nucleophilic substitution reactions or antimicrobial activity.

Core Heterocycle Modifications: Compounds with oxadiazole rings (e.g., ) or propanamide linkers (e.g., ) diverge significantly from the pyrimidinone-picolinamide scaffold. These modifications expand applications into agrochemicals (insecticides) or herbicides, respectively.

Biological Activity

3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)picolinamide is a compound of significant interest in medicinal chemistry, particularly due to its unique structural features that include both pyrimidine and picolinamide moieties with trifluoromethyl substitutions. This article explores its biological activity, synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

IUPAC Name: 3-[6-oxo-4-(trifluoromethyl)pyrimidin-1-yl]-5-(trifluoromethyl)pyridine-2-carboxamide

CAS Number: 1823183-19-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

- Nucleophilic Substitution: Introduction of trifluoromethyl groups.

- Cyclization: Formation of the pyrimidine ring.

- Amidation: Attaching the picolinamide moiety.

These methods are optimized to enhance yield and purity while adhering to green chemistry principles .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various biological pathways. The trifluoromethyl groups enhance binding affinity, potentially leading to inhibition or activation of these targets .

Case Studies and Research Findings

- Anticancer Activity: Research indicates that compounds with similar structures exhibit promising anticancer properties by modulating pathways associated with cell proliferation and apoptosis. For instance, derivatives targeting the PD-1/PD-L1 pathway have shown efficacy in enhancing immune responses against tumors .

- Inhibition of Adenylyl Cyclase: A study on a related pyrimidinone series highlighted its selective inhibition of adenylyl cyclase type 1 (AC1), which is implicated in chronic pain sensitization. The compound demonstrated low micromolar potency against AC1, suggesting potential applications in pain management therapies .

- Agrochemical Applications: The compound's stability and efficacy due to trifluoromethyl substitutions make it suitable for developing agrochemicals like herbicides. Its mechanism involves disrupting chlorophyll biosynthesis pathways in plants, akin to other known herbicides .

Data Table: Summary of Biological Activities

Q & A

Q. Advanced

- Molecular docking : Simulate ligand-protein interactions using crystal structures (e.g., PPO enzyme) to identify key residues (e.g., hydrophobic pockets accommodating trifluoromethyl groups) .

- Molecular dynamics (MD) : Trajectory analysis over 100+ ns to assess binding stability and conformational changes in the active site.

- Free-energy perturbation (FEP) : Quantify energy contributions of substituents (e.g., trifluoromethyl vs. methyl) to binding affinity .

What are the environmental degradation pathways and metabolites?

Q. Advanced

- Photodegradation : UV exposure cleaves the pyrimidinone ring, generating fluorinated benzoic acid derivatives, as seen in saflufenacil analogs .

- Microbial metabolism : Soil bacteria hydrolyze the picolinamide moiety, forming 3-(trifluoromethyl)pyridine-2-carboxylic acid, a common metabolite in related herbicides .

- Residue analysis : LC-MS/MS quantifies trace metabolites (e.g., M-01) in plant tissues, with detection limits <0.01 ppm .

How to design stability studies for long-term storage?

Q. Basic

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify labile groups (e.g., hydrolytic cleavage of the amide bond).

- Stabilizers : Use antioxidants (e.g., BHT) in solid-state formulations to prevent oxidation of the pyrimidinone ring.

- Storage conditions : Recommend desiccated, amber vials at -20°C for >2-year stability, based on analogous trifluoromethyl pyrimidines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.